molecular formula C23H36O5 B10784198 Viprostol CAS No. 73647-73-1

Viprostol

Cat. No.: B10784198
CAS No.: 73647-73-1
M. Wt: 392.5 g/mol
InChI Key: TWCQWABAGCMHLL-ROVQGQOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viprostol, also known as CL115,347, is a synthetic prostaglandin E2 analogue. It was initially studied for its antihypertensive properties due to its potent and prolonged blood pressure-lowering effects. This compound has been shown to significantly lower arterial blood pressure in various models of hypertension through mechanisms involving peripheral vasodilatation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Viprostol involves multiple steps. One of the key steps includes the reaction of 4-hydroxy-1-octyne with chlorotrimethylsilane and imidazole in dimethylformamide to produce 4-trimethylsilyloxy-1-octyne. This intermediate is then converted to 1-iodo-4-trimethylsilyloxy-trans-1-octene through a reaction with bis(3-methyl-2-butyl)borane and trimethylamine oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Viprostol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Viprostol has a wide range of scientific research applications:

Mechanism of Action

Viprostol exerts its effects primarily through peripheral vasodilatation. It binds to prostaglandin receptors on vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This results in a decrease in blood pressure. The molecular targets include prostaglandin E2 receptors, which are involved in various signaling pathways that regulate vascular tone .

Properties

CAS No.

73647-73-1

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1

InChI Key

TWCQWABAGCMHLL-ROVQGQOSSA-N

Isomeric SMILES

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.